1-β-D-呋喃核糖基尿嘧啶

描述

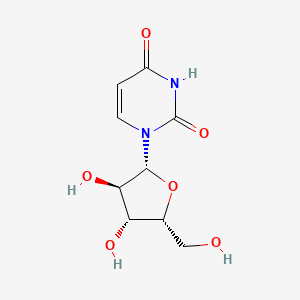

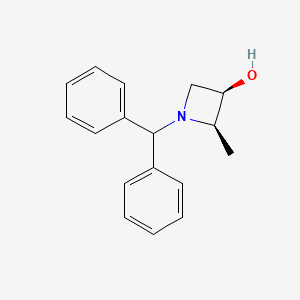

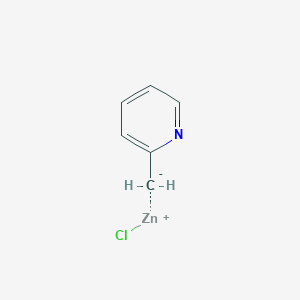

1-beta-D-Xylofuranosyluracil is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . It is also a potent nucleoside analogue, which has proven efficacy in treating herpes simplex virus infections as an antiviral agent .

Molecular Structure Analysis

The molecular and crystal structure of 1-beta-D-Xylofuranosyluracil hydrate was established by X-ray diffraction analysis . The mutual arrangement of the xylofuranose fragment and the nucleic base corresponds to the anti conformation. The furanose ring adopts a C-envelope conformation .Chemical Reactions Analysis

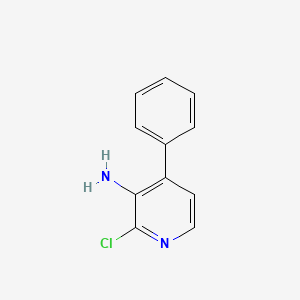

When alkyl esters of acrylic and sorbic acids or acrolein diethylacetal are reacted with 1,3-dimethyluracil or 1-beta-D-Xylofuranosyluracil in the presence of Pd (OAc) 2, oxidative addition takes place at position 5 of the uracil fragment .Physical And Chemical Properties Analysis

The molecular weight of 1-beta-D-Xylofuranosyluracil is 244.20 and its formula is C9H12N2O6 . More specific physical and chemical properties were not found in the search results.科学研究应用

植物细胞壁半纤维素的酶促分解

1-β-D-呋喃核糖基尿嘧啶参与植物细胞壁半纤维素的酶促分解。研究表明,β-D-木糖苷酶等酶(包括 1-β-D-呋喃核糖基尿嘧啶)在催化木寡糖中木糖单元的释放中起关键作用。该过程对于植物细胞壁半纤维素的最终分解至关重要,这是各种生物和工业过程中至关重要的一步 (Brüx 等,2006), (Czjzek 等,2005)。

在大型工业过程中的应用

β-D-木糖苷酶(包括 1-β-D-呋喃核糖基尿嘧啶)与其他酶结合用于多种大型工业过程中。这些包括改善面包面团的烘焙特性,提高动物饲料的消化率,生产用于木糖醇制造的 d-木糖,以及再生纸的脱墨。在生物燃料生产的背景下,这些酶被视为木质纤维素生物质糖化的关键,以生产生物燃料,如乙醇和丁醇 (Jordan & Wagschal, 2010)。

生物技术应用

1-β-D-呋喃核糖基尿嘧啶通过 β-D-木糖苷酶的作用,其生物技术应用扩展到各个领域。例如,这些酶已被用于重组蛋白的纯化和某些海洋提取物中特定多糖的检测。这展示了该酶在分析和制备生物技术应用中的效用 (Kiyohara 等,2009)。

作用机制

未来方向

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PXBUCIJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-beta-D-Xylofuranosyluracil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromotricyclo[6.2.1.0(2,7)]undeca-2,4,6-triene](/img/structure/B3245008.png)

![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)

![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)

![(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B3245060.png)